(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC15572696
Molecular Formula: C22H14ClN3O2S
Molecular Weight: 419.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H14ClN3O2S |
|---|---|
| Molecular Weight | 419.9 g/mol |
| IUPAC Name | (5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C22H14ClN3O2S/c1-13-3-2-4-15(11-13)20-24-22-26(25-20)21(27)19(29-22)12-17-9-10-18(28-17)14-5-7-16(23)8-6-14/h2-12H,1H3/b19-12- |
| Standard InChI Key | MIPFEVIXWHBCFP-UNOMPAQXSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl)/SC3=N2 |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Cl)SC3=N2 |
Introduction
The compound (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one is a complex organic molecule featuring a unique combination of functional groups and heterocycles. Its structure includes a thiazole and triazole core, a furan ring, and a chlorophenyl substituent, which are known for their diverse biological activities. This compound has been investigated for its potential as an enzyme inhibitor, anticancer agent, and antimicrobial agent.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. For industrial applications, methods such as microwave-assisted synthesis or continuous flow reactors can enhance efficiency and yield. These techniques are crucial for large-scale production and can significantly reduce production time and costs.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound exhibits significant biological activity, potentially acting as an enzyme inhibitor, anticancer agent, or antimicrobial agent. The specific interactions of this compound with biological targets can lead to modulation of enzyme activities or receptor functions.
Comparison with Similar Compounds
Several compounds share structural similarities with (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one. For example:
Research Findings and Future Directions
Research on (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one is ongoing, with a focus on its potential therapeutic applications. Computational methods, such as quantitative structure-activity relationship modeling, are being used to predict its effects on biological systems. Further studies are needed to fully explore its biological activities and potential as a drug candidate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume